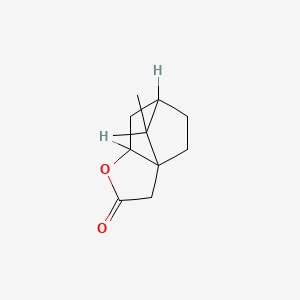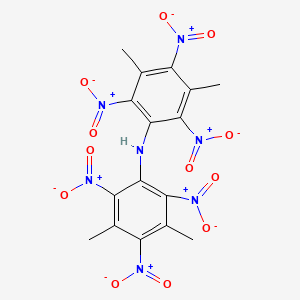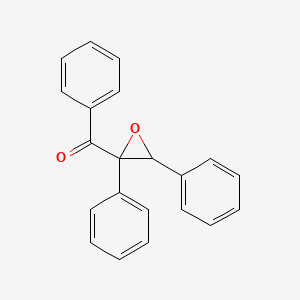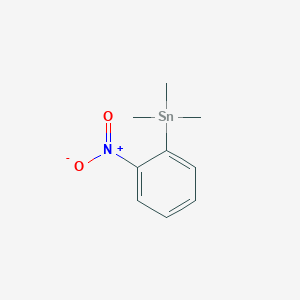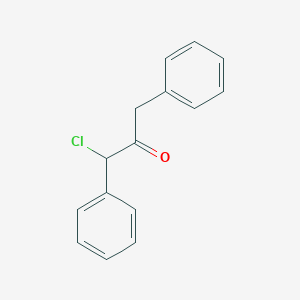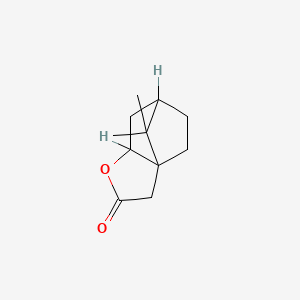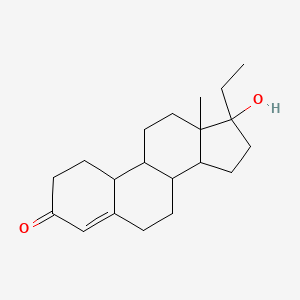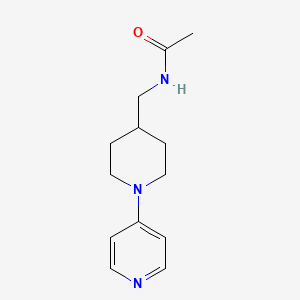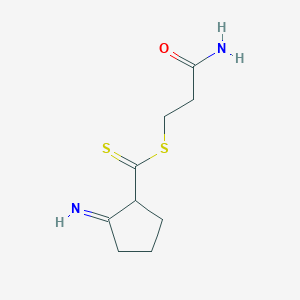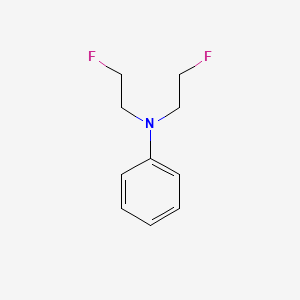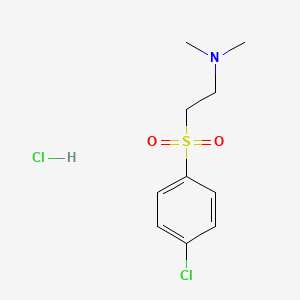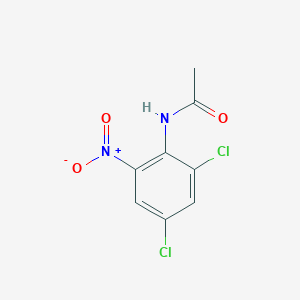![molecular formula C16H14Cl2F5N2O2P B13996003 N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline CAS No. 70539-69-4](/img/structure/B13996003.png)
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline is a complex chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chloroethyl, pentafluorophenoxy, and phosphoryl groups attached to an aniline base, making it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline typically involves the reaction of bis(2-chloroethyl)amine with a pentafluorophenoxyphosphoryl derivative. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves:
- Dissolving bis(2-chloroethyl)amine in a suitable solvent such as chloroform.
- Adding the pentafluorophenoxyphosphoryl derivative to the solution at a low temperature (0°C or below).
- Stirring the mixture and gradually allowing it to reach room temperature.
- Heating the mixture to 60-65°C to complete the reaction and precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or distillation techniques.
化学反应分析
Types of Reactions
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield aniline derivatives and phosphoryl compounds, while substitution reactions can produce a wide range of new compounds with varying functional groups .
科学研究应用
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline has several scientific research applications:
Biology: Studied for its potential effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential use in cancer therapy due to its ability to induce cell death in certain cancer cell lines.
作用机制
The mechanism of action of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline involves its interaction with cellular components, leading to various biochemical effects. The compound can:
Induce Apoptosis: By activating caspase enzymes, it promotes programmed cell death in certain cancer cells.
Inhibit Cell Cycle Progression: It can cause cell cycle arrest at specific phases, preventing the proliferation of cancer cells.
Interact with DNA: The chloroethyl groups can form covalent bonds with DNA, leading to DNA damage and cell death.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine: A simpler compound with similar chloroethyl groups but lacking the pentafluorophenoxy and phosphoryl groups.
N,N-bis(2-chloroethyl)aniline: Similar structure but without the phosphoryl group.
Pentafluorophenoxyphosphoryl derivatives: Compounds with similar phosphoryl and pentafluorophenoxy groups but different amine bases.
Uniqueness
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and induce apoptosis makes it a promising candidate for cancer research and therapy.
属性
CAS 编号 |
70539-69-4 |
|---|---|
分子式 |
C16H14Cl2F5N2O2P |
分子量 |
463.2 g/mol |
IUPAC 名称 |
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]aniline |
InChI |
InChI=1S/C16H14Cl2F5N2O2P/c17-6-8-25(9-7-18)28(26,24-10-4-2-1-3-5-10)27-16-14(22)12(20)11(19)13(21)15(16)23/h1-5H,6-9H2,(H,24,26) |
InChI 键 |
IWBODMDHAICZHD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NP(=O)(N(CCCl)CCCl)OC2=C(C(=C(C(=C2F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


